molecular formula C13H9N5OS3 B2934459 4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207034-94-3

4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2934459
CAS RN: 1207034-94-3
M. Wt: 347.43
InChI Key: ZRUUSKCZNGFEFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including thiazole and thiadiazole . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings and heteroatoms . These structures can contribute to the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the types and arrangement of atoms in the molecule, as well as the presence of any functional groups .

Scientific Research Applications

Anticancer Activity

Thiadiazoles, including compounds structurally related to 4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide, have been extensively studied for their anticancer properties. For instance, a series of 3,5-bis(indolyl)-1,2,4-thiadiazoles exhibited cytotoxicity against human cancer cell lines, with certain derivatives showing potent activity. The incorporation of specific substituents like 4-chlorobenzyl and methoxy groups enhanced the anticancer effectiveness of these compounds (Kumar et al., 2011). Additionally, microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups led to compounds that displayed promising in vitro anticancer activity against various human cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017).

Antibacterial Activity

The antibacterial potential of thiadiazole derivatives has also been a significant area of research. Novel 1,3,4-thiadiazole derivatives demonstrated excellent antibacterial activities against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with some compounds outperforming commercial antibacterial agents. These findings suggest the promising role of thiadiazole compounds in combating bacterial infections and diseases in agriculture (Wan et al., 2018).

Safety and Hazards

The safety and hazards associated with such a compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on similar compounds could involve exploring their potential uses in various fields, such as medicine or materials science . Additionally, researchers might investigate new methods for synthesizing these types of compounds .

properties

IUPAC Name

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS3/c1-5-9(22-18-17-5)12(19)16-13-15-8-4-3-7-10(11(8)21-13)20-6(2)14-7/h3-4H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUUSKCZNGFEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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